Azido-PEG4-formylhydrazine-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C14H27N5O7 |

|---|---|

Poids moléculaire |

377.39 g/mol |

Nom IUPAC |

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxycarbonylamino]carbamate |

InChI |

InChI=1S/C14H27N5O7/c1-14(2,3)26-13(21)18-17-12(20)25-11-10-24-9-8-23-7-6-22-5-4-16-19-15/h4-11H2,1-3H3,(H,17,20)(H,18,21) |

Clé InChI |

OGJFAXLUGYVXKP-UHFFFAOYSA-N |

SMILES canonique |

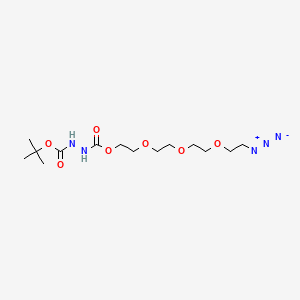

CC(C)(C)OC(=O)NNC(=O)OCCOCCOCCOCCN=[N+]=[N-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-formylhydrazine-Boc: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG4-formylhydrazine-Boc is a heterobifunctional crosslinker that plays a pivotal role in the construction of complex biomolecular architectures, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visual representations of its role in relevant biological pathways and experimental workflows.

Core Compound Properties

This compound is distinguished by its three key functional components: an azide (B81097) group for click chemistry, a Boc-protected formylhydrazine (B46547) for conjugation to carbonyl groups, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of functionalities allows for a versatile and stepwise approach to the synthesis of intricate bioconjugates.

| Property | Data | Reference |

| Molecular Formula | C₁₄H₂₇N₅O₇ | [1] |

| Molecular Weight | 377.39 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95% - 98% | |

| Solubility | Soluble in DMSO and other organic solvents | |

| Storage Conditions | -20°C for long-term storage | [1] |

Key Applications in Drug Development

The strategic design of this compound makes it an invaluable tool for researchers engaged in the development of targeted therapeutics.

-

PROTAC Synthesis: This linker is instrumental in the modular synthesis of PROTACs. The azide moiety can be reacted with an alkyne-functionalized ligand for a protein of interest (POI), while the deprotected hydrazine (B178648) can be conjugated to an aldehyde- or ketone-bearing ligand for an E3 ubiquitin ligase (or vice versa). The PEG4 spacer helps to optimize the distance between the two ligands, which is critical for the formation of a productive ternary complex (POI-PROTAC-E3 ligase) that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

-

Antibody-Drug Conjugate (ADC) Development: In the context of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. For instance, an antibody can be engineered to contain an aldehyde group, which can then be conjugated with the deprotected hydrazine of the linker. The azide group can subsequently be used to attach an alkyne-modified drug payload via click chemistry. The hydrophilic PEG4 spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.[2][3]

Experimental Protocols

The following protocols are generalized procedures for the key reactions involving this compound. Optimization may be required for specific substrates and applications.

Boc Deprotection of the Hydrazine Moiety

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive hydrazine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL per 100 mg of compound).

-

Add an equal volume of TFA to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and carefully neutralize with a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution in vacuo to obtain the deprotected product, Azido-PEG4-formylhydrazine.

Hydrazone Formation with an Aldehyde-Containing Molecule

This protocol describes the conjugation of the deprotected linker to a molecule bearing an aldehyde group.

Materials:

-

Deprotected Azido-PEG4-formylhydrazine

-

Aldehyde-containing molecule (e.g., an E3 ligase ligand)

-

Anhydrous ethanol (B145695) or methanol

-

Glacial acetic acid (catalytic amount, optional)

Procedure:

-

Dissolve the aldehyde-containing molecule (1.0 equivalent) in anhydrous ethanol.

-

Add the deprotected Azido-PEG4-formylhydrazine (1.0-1.2 equivalents) to the solution.

-

For less reactive aldehydes, a catalytic amount of glacial acetic acid (1-2 drops) can be added.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor progress by TLC or LC-MS.[4]

-

Upon completion, the hydrazone product may precipitate out of the solution. If so, it can be collected by filtration, washed with cold ethanol, and dried.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of the linker and a terminal alkyne.

Materials:

-

Azide-functionalized molecule (e.g., the product from the hydrazone formation step)

-

Alkyne-functionalized molecule (e.g., a POI ligand)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., a mixture of t-butanol and water, or DMSO)

Procedure:

-

Dissolve the azide-functionalized molecule (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).

-

In another vial, prepare a premix of CuSO₄ and THPTA in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/ligand premix. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation reactions.[5]

-

Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, the product can be purified by an appropriate method such as column chromatography or HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

Azide-functionalized molecule

-

DBCO-functionalized molecule

-

Aqueous buffer (e.g., PBS) or an organic solvent like DMSO

Procedure:

-

Dissolve the azide-functionalized molecule and the DBCO-functionalized molecule in the chosen solvent. Molar equivalents are typically 1:1 to 1:1.5 (azide:DBCO).

-

Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.

-

Monitor the reaction progress by following the disappearance of the DBCO chromophore by UV-Vis spectroscopy (around 310 nm) or by LC-MS.[6]

-

The product can be purified by HPLC or other suitable chromatographic techniques.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Azido-PEG4-formylhydrazine-Boc: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Azido-PEG4-formylhydrazine-Boc, a versatile heterobifunctional linker critical in the fields of bioconjugation, proteomics, and targeted drug delivery. This document is intended to serve as a valuable resource for researchers and professionals in the life sciences, offering detailed technical data and methodologies to facilitate its effective use in the laboratory.

Core Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule featuring two distinct reactive functionalities: an azide (B81097) group and a Boc-protected formylhydrazine (B46547). This unique structure allows for sequential and orthogonal conjugation strategies, making it a valuable tool in the synthesis of complex biomolecular conjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The azide moiety enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3] The Boc-protected formylhydrazine provides a stable functional group that, upon deprotection, can react with carbonyl compounds like aldehydes and ketones to form stable hydrazone linkages.[4][5] The tetraethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugates.[4]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₄H₂₇N₅O₇ | [1][6] |

| Molecular Weight | 377.39 g/mol | [1][6] |

| Purity | Typically >95% (determined by HPLC) | [4] |

| Appearance | White to off-white solid or oil | [7] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [7][8] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [2][6][9] |

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: Boc Deprotection of this compound to Yield the Free Hydrazine (B178648)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive hydrazine functionality.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL of DCM per 100 mg of the compound).

-

Add an excess of TFA to the solution (e.g., a 1:1 ratio of TFA to DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the deprotected Azido-PEG4-formylhydrazine. The product is often used immediately in the next step without further purification.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the azide group of the linker and an alkyne-containing molecule.

Materials:

-

This compound (or its deprotected form)

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Solvent (e.g., a mixture of t-BuOH/H₂O or DMSO)

-

Nitrogen or Argon gas

Procedure:

-

Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O and the copper ligand (THPTA or TBTA) in water.

-

Degas the reaction mixture containing the azide and alkyne by bubbling with nitrogen or argon for 10-15 minutes.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/ligand solution.

-

Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.

Logical and Experimental Workflows

The following diagrams illustrate key workflows and logical relationships involving this compound.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: Orthogonal reactivity of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Azido-PEG4-formylhydrazine-Boc_TargetMol [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Azido-PEG4-hydrazide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

An In-Depth Technical Guide to Azido-PEG4-formylhydrazine-Boc: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-formylhydrazine-Boc is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker provides a flexible and versatile scaffold for connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. This technical guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, tailored for professionals in drug discovery and development.

Chemical Structure and Properties

This compound is characterized by three key functional components: an azide (B81097) group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected formylhydrazine (B46547) moiety. This unique combination of functionalities imparts specific chemical reactivity and physical properties that are advantageous for its intended applications.

The azide group serves as a versatile handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild, biocompatible conditions, making them ideal for conjugating the linker to molecules containing alkyne or strained cyclooctyne (B158145) groups.

The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can improve the pharmacokinetic properties of PROTACs and other drug conjugates. The length of the PEG chain can also be critical in optimizing the distance between the two ends of a PROTAC to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

The Boc (tert-butyloxycarbonyl) protected formylhydrazine provides a stable, yet readily deprotectable, functional group. The Boc protecting group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions to reveal the free hydrazine, which can then react with aldehydes or ketones to form hydrazone linkages.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₇N₅O₇ |

| Molecular Weight | 377.39 g/mol |

| Appearance | Varies (typically a colorless to pale yellow oil or solid) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM) and has some aqueous solubility due to the PEG chain. |

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available tetraethylene glycol derivative and proceed through the following key steps:

-

Monofunctionalization and Azidation of PEG4: Starting with a protected tetraethylene glycol, one hydroxyl group would be converted to an azide. A common method involves mesylation or tosylation of the hydroxyl group followed by nucleophilic substitution with sodium azide.

-

Oxidation to Carboxylic Acid: The remaining terminal hydroxyl group of the azido-PEG4-alcohol would then be oxidized to a carboxylic acid to yield azido-PEG4-acid.

-

Amide Coupling with Boc-Hydrazine: Finally, the azido-PEG4-acid would be coupled with tert-butyl carbazate (B1233558) (Boc-hydrazine) using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) to form the desired this compound product.

Diagram 1: Proposed Synthetic Pathway for this compound

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

As a specific, published protocol for the synthesis of this exact molecule is not available, the following are generalized experimental procedures for the key chemical transformations involved in the proposed synthetic pathway. These protocols would require optimization for the specific substrates.

General Protocol for Azidation of a PEG-Alcohol

-

Mesylation/Tosylation: Dissolve the PEG-alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents). Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equivalents) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Azide Substitution: Dissolve the crude mesylated or tosylated PEG intermediate in dimethylformamide (DMF). Add sodium azide (NaN₃) (3-5 equivalents). Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (B1210297). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Amide Coupling of a PEG-Acid with Boc-Hydrazine

-

Activation of Carboxylic Acid: Dissolve the azido-PEG4-acid (1 equivalent) in anhydrous DMF under an inert atmosphere. Add a coupling agent such as HATU (1.1 equivalents) and a base such as DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: Add tert-butyl carbazate (Boc-hydrazine) (1.2 equivalents) to the reaction mixture. Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Applications in Drug Development

The primary application of this compound is in the construction of PROTACs. Its bifunctional nature allows for the sequential or convergent synthesis of these complex molecules.

Diagram 2: General Workflow for PROTAC Synthesis

Caption: PROTAC synthesis workflow using the bifunctional linker.

Role in Targeted Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest. The linker plays a crucial role in this process by bridging the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination of the target protein, which marks it for degradation by the proteasome. The flexibility and hydrophilicity of the PEG4 chain in this compound can be critical for achieving an optimal orientation of the ternary complex and for improving the overall properties of the PROTAC molecule.

Diagram 3: PROTAC Mechanism of Action

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable chemical tool for researchers and scientists in the field of drug discovery, particularly for the development of PROTACs. Its well-defined structure, featuring orthogonal reactive groups and a solubilizing PEG spacer, allows for the modular and efficient synthesis of complex bioconjugates. While a definitive, published synthesis protocol remains to be widely disseminated, established chemical principles provide a clear path for its preparation. The continued exploration of PROTACs as a therapeutic modality will likely see the increased application and further development of such versatile linker molecules.

Introduction: The Advent of Click Chemistry and the Azide's Central Role

An In-depth Technical Guide on the Role of the Azide (B81097) Group in Click Chemistry Reactions

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, generating only inoffensive byproducts.[1] This concept was developed to meet the demands of modern chemical synthesis, particularly in drug discovery and materials science, by providing a reliable method for joining molecular building blocks.[2] At the forefront of these reactions is the azide-alkyne cycloaddition, a powerful transformation where the azide functional group plays a starring role.[3][4]

The azide group (N₃) is a cornerstone of click chemistry due to a unique combination of properties that make it an ideal bioorthogonal handle:

-

Small Size: Its minimal steric footprint ensures that it rarely perturbs the structure or function of the biomolecules to which it is attached.[5]

-

Stability: Azides are kinetically stable and inert to the vast majority of functional groups found in biological systems, preventing unwanted side reactions.[5]

-

Specific Reactivity: The azide group's reactivity is highly specific, primarily engaging in efficient cycloaddition reactions with alkynes, its designated reaction partner.[5]

This guide provides a technical overview of the azide's function in the two most prominent click chemistry reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a focus on their mechanisms, quantitative data, experimental protocols, and applications in drug development.

The Azide in Key Click Reactions: Mechanisms and Workflows

The versatility of the azide group is best demonstrated through its participation in different types of cycloaddition reactions, each with unique advantages for researchers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[6] The reaction is characterized by an enormous rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed thermal reaction) and proceeds with complete regioselectivity to yield the 1,4-disubstituted 1,2,3-triazole isomer.[1][6] The azide's role is that of the 1,3-dipole, which reacts with the copper-activated alkyne.

Mechanism: The reaction is not a concerted cycloaddition but a stepwise process mediated by the copper(I) catalyst.

-

Formation of Copper-Acetylide: The Cu(I) catalyst reacts with the terminal alkyne, lowering the pKa of the terminal proton and forming a copper-acetylide intermediate.[7][8][9]

-

Activation of the Azide: The azide coordinates to the copper center, which acts as a Lewis acid, activating the azide for nucleophilic attack.[9]

-

Cyclization: A six-membered copper-containing intermediate (a metallacycle) forms.[7]

-

Rearomatization and Product Release: This intermediate undergoes reductive elimination to form the stable 1,4-triazole product, regenerating the Cu(I) catalyst for the next cycle.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications within living systems, the potential cytotoxicity of the copper catalyst in CuAAC is a significant drawback.[10] The development of SPAAC provided a powerful, metal-free alternative.[11][] This reaction leverages the high ring strain of a cyclooctyne (B158145) to dramatically lower the activation energy of the cycloaddition with an azide.[11][13]

Mechanism: SPAAC is a concerted [3+2] cycloaddition. The driving force is the release of ~18 kcal/mol of ring strain from the cyclooctyne upon forming the more stable triazole ring.[11] The azide attacks the strained alkyne, leading directly to the formation of a stable triazole product, typically as a mixture of regioisomers. The reaction is bioorthogonal, proceeding efficiently at physiological temperatures without interfering with cellular processes.[11][]

Quantitative Data for Reaction Optimization

The efficiency of click reactions is a key factor in experimental design. The choice between CuAAC and SPAAC often depends on the required kinetics and the biological context.

Table 1: Comparison of Reaction Kinetics for SPAAC Cyclooctynes

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. The second-order rate constant (k₂) is a critical parameter for comparing their efficiency.

| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| DIBO | 0.3 | Good balance of stability and reactivity. |

| DBCO | 0.8 - 1.0 | Widely used, excellent kinetics and stability. |

| BCN | 0.05 - 0.1 | Highly stable, suitable for long-term studies. |

| DIFO | 4.2 | High reactivity due to propargylic fluorination.[13] |

| DIFBO | 76 | Extremely high reactivity, combines strain and electronics.[13] |

Note: Rates can vary depending on solvent and specific azide structure.

Table 2: Typical Quantitative Parameters for CuAAC Reactions

CuAAC reactions are highly tunable. The following parameters provide a starting point for optimization in either small molecule synthesis or bioconjugation.[6]

| Parameter | Small Molecule Synthesis | Bioconjugation |

| Cu(I) Source Loading | 0.25 - 5 mol % | 0.25 - 1 mM |

| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 |

| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM |

| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent |

| Temperature | Room Temp. to 110 °C | Room Temperature |

| Reaction Time | 10 min - 24 h | 15 - 60 minutes |

| Typical Yields | >90% | Near-quantitative |

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions. Researchers should optimize concentrations and conditions for their specific substrates.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes the labeling of an alkyne-modified biomolecule with an azide-containing cargo (e.g., a fluorescent dye).

1. Reagent Preparation:

-

Biomolecule-Alkyne Stock: Prepare a solution of the alkyne-modified protein or oligonucleotide in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Cargo-Azide Stock: Dissolve the azide-functionalized molecule (e.g., dye, biotin) in a compatible solvent like DMSO to a concentration of 5-10 mM.

-

Copper Stock: Prepare a 20 mM solution of CuSO₄ in water.[14]

-

Ligand Stock: Prepare a 50 mM solution of a copper-stabilizing ligand (e.g., THPTA for aqueous reactions) in water.[14][15]

-

Reducing Agent Stock: Freshly prepare a 100 mM solution of sodium ascorbate (B8700270) in water.[14][15]

2. Reaction Setup:

-

In a microcentrifuge tube, add the biomolecule-alkyne solution to the desired final concentration (e.g., 20-50 µM).

-

Add the cargo-azide stock solution to achieve a 2- to 10-fold molar excess over the biomolecule.

-

Prepare the catalyst premix: combine the copper stock and ligand stock in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).[14] Add this premix to the reaction tube. The final copper concentration is typically 50-250 µM.[14]

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2.5-5 mM.[14][15]

3. Incubation and Purification:

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent dye.

-

Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or ethanol (B145695) precipitation for oligonucleotides.

Protocol 2: General Procedure for SPAAC in Live Cells

This protocol describes the metabolic labeling of cellular glycoproteins with an azide-modified sugar followed by fluorescent imaging using a cyclooctyne probe.

1. Metabolic Labeling:

-

Culture cells to the desired confluency under standard conditions (37°C, 5% CO₂).

-

Prepare a stock solution of an azide-containing sugar (e.g., Ac₄ManNAz) in DMSO.

-

Add the azide-sugar to the culture medium to a final concentration of 25-50 µM.[11]

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide into cellular glycans.[11]

2. SPAAC Reaction and Imaging:

-

Prepare a stock solution of a cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) in DMSO.

-

Dilute the cyclooctyne-fluorophore in pre-warmed culture medium to a final concentration of 20-50 µM.[11]

-

Wash the cells twice with warm PBS to remove unincorporated azide-sugar.

-

Add the cyclooctyne-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C.

-

Wash the cells three times with warm PBS to remove excess probe.

-

Fix, permeabilize, and mount the cells as required for fluorescence microscopy.

-

Image the cells using the appropriate filter sets for the chosen fluorophore.

Application in Fragment-Based Drug Discovery

Click chemistry, enabled by the azide functional group, is a powerful tool in drug discovery.[16][17] In fragment-based drug discovery (FBDD), small molecular fragments that bind weakly to a biological target are identified and then linked together to create a high-affinity lead compound. The azide-alkyne cycloaddition provides an ideal method for this "linking" step.

In this workflow, one fragment is functionalized with an azide and the other with an alkyne. The CuAAC reaction then reliably stitches them together, with the resulting triazole linker being more than just a passive spacer; it is a rigid, stable, and polar structure that can form hydrogen bonds, often contributing favorably to the binding affinity of the final compound.[18]

Conclusion

The azide group is a central and indispensable component of the click chemistry toolkit. Its unique combination of stability, small size, and highly specific reactivity with alkynes has established the CuAAC and SPAAC reactions as premier methods for molecular assembly and bioconjugation. For researchers, scientists, and drug development professionals, a thorough understanding of the azide's role in these mechanisms is fundamental to harnessing the full power of click chemistry to build complex molecular architectures, probe biological systems, and discover next-generation therapeutics.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. csmres.co.uk [csmres.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 14. jenabioscience.com [jenabioscience.com]

- 15. broadpharm.com [broadpharm.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Chemistry of Control: An In-depth Technical Guide to Boc Protection and Deprotection

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread adoption is a testament to its reliability, ease of introduction, and facile, yet selective, removal under acidic conditions. This technical guide provides a comprehensive overview of the core mechanisms governing Boc protection and deprotection, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical pathways.

The Mechanism of Boc Protection

The protection of an amine with a Boc group is fundamentally a nucleophilic acyl substitution reaction. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O).

The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the N-Boc protected amine (a carbamate), along with the byproducts tert-butanol (B103910) and carbon dioxide gas. The evolution of CO₂ serves as a thermodynamic driving force for the reaction.

While the reaction can proceed without a base, the inclusion of a mild base such as triethylamine (B128534) (TEA) or sodium bicarbonate is common practice. The base serves to deprotonate the amine, increasing its nucleophilicity and thereby accelerating the reaction rate.

Signaling Pathway for Boc Protection

Caption: Mechanism of N-Boc protection of an amine using Boc anhydride.

Quantitative Data for Boc Protection of Amines

The efficiency of Boc protection is influenced by the choice of solvent, base, and the nature of the amine substrate. The following table summarizes typical reaction conditions and outcomes for the Boc protection of primary amines with Boc anhydride.

| Amine Substrate | Solvent | Base (equiv.) | (Boc)₂O (equiv.) | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | Dichloromethane (B109758) (DCM) | Triethylamine (1.1) | 1.1 | 25 | 2 | >95 | [Generic Protocol] |

| Glycine methyl ester | Tetrahydrofuran (THF)/Water (1:1) | Sodium Bicarbonate (2.0) | 1.2 | 25 | 4 | 98 | [Generic Protocol] |

| Aniline | Dichloromethane (DCM) | None | 1.1 | 25 | 12 | 92 | [Generic Protocol] |

| 4-Nitroaniline | Acetonitrile | 4-(Dimethylamino)pyridine (DMAP) (0.1) | 1.2 | 25 | 6 | 95 | [Generic Protocol] |

Experimental Protocol: Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate and triethylamine.

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.1 equiv)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add the primary amine (1.0 equiv) and dissolve it in dichloromethane (DCM) (approximately 0.2-0.5 M concentration).

-

Add triethylamine (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude N-Boc protected amine can be further purified by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow for Boc Protection

Caption: General experimental workflow for the Boc protection of a primary amine.

The Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the leaving group ability of the tert-butoxy (B1229062) group.

The protonated intermediate then undergoes fragmentation to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide. The tert-butyl cation can be quenched by a nucleophilic scavenger present in the reaction mixture or can eliminate a proton to form isobutylene (B52900) gas.

The kinetics of Boc deprotection can be complex and substrate-dependent. Studies have shown that the rate of deprotection with HCl can exhibit a second-order dependence on the acid concentration. In contrast, deprotection with TFA may show an inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) anion.

Signaling Pathway for Boc Deprotection

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data for Boc Deprotection

The choice of acid and reaction conditions for Boc deprotection is critical and depends on the stability of the substrate to acidic environments. The following table provides a comparison of common deprotection reagents and their typical performance.

| Reagent | Typical Conditions | Reaction Time (h) | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 25°C | 0.5 - 2 | Highly effective, volatile (easy removal) | Corrosive, potential for side reactions (e.g., t-butylation of sensitive residues) |

| Hydrochloric Acid (HCl) | 4 M in Dioxane or Ethyl Acetate, 25°C | 1 - 4 | Cost-effective, forms crystalline hydrochloride salts | Less volatile than TFA, can be harsh for some substrates |

| p-Toluenesulfonic Acid (pTSA) | 1.2 equiv in Ethanol, reflux | 2 - 6 | Milder than TFA and HCl, solid (easy to handle) | Requires elevated temperatures, longer reaction times |

| Phosphoric Acid (H₃PO₄) | 85% aqueous solution, 50°C | 4 - 8 | Non-volatile, can be more selective | Slower reaction rates, workup can be more complex |

| Thermal (solvent-free or high-boiling solvent) | 150-200°C | 0.5 - 2 | "Green" alternative, avoids strong acids | Requires high temperatures, not suitable for heat-sensitive substrates |

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid

This protocol outlines a general procedure for the deprotection of an N-Boc protected amine using trifluoroacetic acid in dichloromethane.

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.

-

The resulting residue is the amine trifluoroacetate salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the organic layer in vacuo to yield the free amine. Further purification can be performed by chromatography or recrystallization if necessary.

Experimental Workflow for Boc Deprotection

Caption: General experimental workflow for the TFA-mediated deprotection of an N-Boc amine.

Conclusion

The Boc protecting group remains an invaluable tool in the arsenal (B13267) of the synthetic chemist. A thorough understanding of the mechanisms of its installation and cleavage, as well as the quantitative aspects of these transformations, is paramount for its successful application in the synthesis of complex molecules. The choice of reaction conditions for both protection and deprotection should be carefully considered based on the specific substrate and the overall synthetic strategy to ensure high yields and purity of the desired products. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of this versatile protecting group.

A Technical Guide to the Principles of PROTAC Design and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically by hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] This guide provides an in-depth overview of the core principles governing PROTAC design, synthesis, and evaluation, intended for professionals in the field of drug discovery and development.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] Upon entering the cell, a PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[1][2] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5] The PROTAC molecule is not degraded in this process and is released to engage another POI, enabling it to act in a catalytic, sub-stoichiometric manner.[2][6]

Core Principles of PROTAC Design

The efficacy of a PROTAC is not merely the sum of its parts but a complex interplay between the three components. Successful design requires careful optimization of each element to ensure the formation of a stable and productive ternary complex.[1][7]

The "warhead" provides the specificity for the target protein. While early efforts focused on high-affinity binders, it is now understood that very high affinity is not always necessary and can sometimes be a disadvantage.[6] The critical factor is the ability to form a stable ternary complex.[8] The binding site of the warhead does not need to be functionally active, which expands the range of "undruggable" targets to include scaffold proteins and other non-enzymatic proteins.[2][9]

Key Considerations:

-

Binding Affinity: Moderate affinity is often sufficient. The overall degradation efficiency is more dependent on the stability of the ternary complex than on the binary affinity between the PROTAC and the POI.[8]

-

Exit Vector: The point of attachment for the linker on the warhead is crucial.[7] An inappropriate exit vector can lead to steric clashes that prevent the formation of a productive ternary complex.

The "anchor" recruits the E3 ligase, the machinery responsible for ubiquitination. While over 600 E3 ligases exist in humans, the vast majority of PROTACs developed to date recruit either Cereblon (CRBN) or von Hippel-Lindau (VHL).[10][11] This is largely due to the availability of well-characterized, potent small molecule ligands for these ligases.

Commonly Used E3 Ligases and Their Ligands:

| E3 Ligase | Common Ligands | Representative PROTACs |

| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide analogs | dBET1, ARV-825 |

| von Hippel-Lindau (VHL) | Hydroxyproline-based ligands (e.g., VHL-1) | MZ1, ARV-771 |

| MDM2 | Nutlin-3 analogs | MDM2-targeting PROTACs for AR degradation[2] |

| cIAP1 | Bestatin, LCL161 analogs | IAP-based PROTACs |

Key Considerations:

-

Ligase Expression: The chosen E3 ligase must be expressed in the target cells or tissue.

-

Ligand Properties: The E3 ligase ligand contributes significantly to the overall physicochemical properties of the PROTAC.[10]

-

Exit Vector: Similar to the warhead, the linker attachment point on the anchor ligand must be carefully selected to facilitate a productive ternary complex geometry.[12]

The linker is a critical determinant of PROTAC activity and is far more than a simple spacer.[4][13] Its length, composition, and attachment points dictate the spatial orientation of the POI and E3 ligase, profoundly influencing ternary complex formation, stability, and the overall drug-like properties of the molecule.[1][14]

Key Linker Properties:

-

Length: The optimal linker length is specific to each POI-E3 ligase pair and must be determined empirically, often by synthesizing a library of PROTACs with varying linker lengths.[3][] A linker that is too short may prevent complex formation, while one that is too long can lead to reduced efficacy.[]

-

Composition: The chemical makeup of the linker affects solubility, cell permeability, and metabolic stability.[7] The most common linker types are polyethylene (B3416737) glycol (PEG) and alkyl chains.[][] PEG linkers can enhance solubility and permeability, while alkyl chains offer simple, stable connectivity.[][17]

-

Flexibility and Rigidity: A balance must be struck. Some flexibility is needed to allow the PROTAC to adopt the optimal conformation for ternary complex formation, but a more rigid linker can reduce the entropic penalty of binding and lock the molecule in an active conformation.[1][]

PROTAC Synthesis Strategies

The modular nature of PROTACs lends itself to convergent synthetic strategies.[11][17] Typically, the warhead and anchor ligands are synthesized or acquired separately and then joined using a bifunctional linker.

Common Ligation Chemistries:

-

Amide Bond Formation: This is a robust and widely used method, employing standard peptide coupling reagents (e.g., HATU, HOBt) to connect a carboxylic acid on one component to an amine on another.[12][17]

-

Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and popular "click" reaction for PROTAC synthesis.[3][18] Its high yield, mild reaction conditions, and functional group tolerance make it ideal for the final ligation step in a convergent synthesis.[17][18]

-

Solid-Phase Synthesis: For creating libraries of PROTACs, one component can be immobilized on a solid support, simplifying purification after each reaction step.[17][19]

References

- 1. chempep.com [chempep.com]

- 2. explorationpub.com [explorationpub.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. precisepeg.com [precisepeg.com]

- 11. portlandpress.com [portlandpress.com]

- 12. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 13. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 17. benchchem.com [benchchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Antibody-Drug Conjugate Linkers for Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody-Drug Conjugate (ADC) Linkers: The Crucial Bridge in Targeted Cancer Therapy

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] This targeted delivery system aims to maximize the therapeutic window of chemotherapy by delivering potent payloads directly to cancer cells, thereby minimizing systemic toxicity.[1] At the heart of every ADC lies the linker, a critical chemical bridge that connects the antibody to the cytotoxic payload. The linker is far more than a simple tether; its chemical properties profoundly influence the stability, efficacy, safety, and pharmacokinetic profile of the entire ADC.[2]

The ideal linker must maintain a delicate balance: it must be sufficiently stable in the systemic circulation to prevent premature release of the toxic payload, yet be readily cleaved to liberate the drug upon reaching the target tumor cell.[2] The evolution of linker technology has been a key driver in the success of ADCs, with a continuous quest for linkers with improved stability and more efficient and specific cleavage mechanisms.[2] This guide provides a comprehensive technical overview of the core principles of ADC linker technology, focusing on the major types of linkers, their mechanisms of action, quantitative stability data, and the experimental protocols used for their evaluation.

Core Concepts in ADC Linker Technology

The design and selection of a linker are pivotal in the development of a successful ADC. Key considerations include the site of conjugation on the antibody, the physicochemical properties of the payload, and the desired mechanism of drug release. Linkers are broadly classified into two main categories: cleavable and non-cleavable.

Cleavable Linkers: These linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within the target cancer cell. This controlled release of the payload is a key feature of many successful ADCs.

Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable bond between the antibody and the payload. Drug release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3] This approach can offer enhanced plasma stability and a different pharmacological profile.[3]

Cleavable Linkers: Mechanisms of Action

Cleavable linkers exploit various physiological triggers to release the cytotoxic payload. The primary strategies involve cleavage by enzymes, sensitivity to pH, or reduction in the intracellular environment.

Enzyme-Cleavable Linkers

These linkers incorporate peptide sequences that are substrates for proteases, primarily those that are highly active within the lysosomes of tumor cells, such as cathepsins.

-

Dipeptide Linkers (e.g., Valine-Citrulline): The most widely used enzyme-cleavable linkers are based on dipeptides, with valine-citrulline (Val-Cit or vc) being a prominent example.[4] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B recognizes and cleaves the peptide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (B1207046) (PABC). This cleavage initiates a cascade that results in the release of the active drug. The Val-Cit linker is notably stable in circulation but efficiently cleaved within the lysosome.[5]

-

Tetrapeptide Linkers (e.g., Gly-Gly-Phe-Gly): Tetrapeptide linkers, such as Gly-Gly-Phe-Gly, offer an alternative with different cleavage kinetics and stability profiles. These linkers are also substrates for lysosomal proteases and have been successfully employed in approved ADCs.[5]

-

β-Glucuronide Linkers: These linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the lysosomal compartment and also found in the tumor microenvironment. This specificity provides another layer of targeted drug release.[6]

pH-Sensitive Linkers (Hydrazones)

Hydrazone linkers are designed to be stable at the neutral pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4] This pH-dependent cleavage facilitates the release of the payload following internalization of the ADC. While conceptually elegant, early generation hydrazone linkers exhibited some instability in circulation, leading to premature drug release.[4]

Reducible Linkers (Disulfides)

Disulfide linkers leverage the significant difference in the redox potential between the extracellular environment and the intracellular cytoplasm. The cytoplasm has a much higher concentration of glutathione (B108866) (GSH), a reducing agent, which can readily cleave the disulfide bond and release the payload.[4] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to minimize premature cleavage in the bloodstream.

Non-Cleavable Linkers: A Strategy of Stability

Non-cleavable linkers provide a robust connection between the antibody and the payload, typically through a thioether bond. The release of the drug-linker-amino acid catabolite occurs only after the ADC is internalized and the antibody is completely degraded by lysosomal proteases.[3] This approach offers the advantage of high plasma stability, which can lead to an improved therapeutic index.[3] A well-known example is the SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (Kadcyla®).[3]

Visualizing Linker Cleavage Mechanisms

To illustrate the distinct mechanisms of payload release, the following diagrams created using Graphviz (DOT language) depict the signaling pathways for the major cleavable linker types.

Caption: Cleavage mechanisms for different types of ADC linkers.

Quantitative Comparison of Linker Stability

The stability of the linker is a critical parameter that is extensively evaluated during ADC development. The following tables summarize quantitative data on the in vitro and in vivo stability of various linker types.

Table 1: In Vitro Plasma Stability of Cleavable ADC Linkers

| Linker Type | ADC Model | Plasma Source | Incubation Time | % Payload Release / Half-life | Reference |

| Hydrazone | Anti-CD33-Calicheamicin | Human | 48 hours | ~50% release | [4] |

| Disulfide (SPDB) | Anti-CD30-DM4 | Human | 7 days | ~20% release | [7] |

| Dipeptide (Val-Cit) | Trastuzumab-MMAE | Human | 7 days | <5% release | [6] |

| Dipeptide (Val-Cit) | cAC10-MMAE | Mouse | 14 days | >95% payload loss | [8] |

| Dipeptide (Val-Cit) | ITC6104RO | Mouse | Not specified | Unstable | [9] |

| Triglycyl (CX) | CX-DM1 ADC | Mouse | >7 days | High stability | [6] |

| Silyl Ether | Silyl ether-MMAE | Human | >7 days | t1/2 > 7 days | [6] |

| Sulfatase-cleavable | Sulfatase-linker ADC | Mouse | >7 days | High stability | [6] |

| β-Glucuronide | cAC10-β-glucuronide MMAE | Rat | 7 days | Highly stable | [7] |

| OHPAS linker | ITC6103RO | Mouse & Human | Not specified | Stable | [9] |

Table 2: In Vivo Stability of ADC Linkers

| Linker Type | ADC Model | Animal Model | Half-life of Intact ADC / Linker | Reference |

| Non-cleavable (SMCC) | Trastuzumab-DM1 | Mouse | 10.4 days | [6] |

| Non-cleavable (SMCC) | Trastuzumab-DM1 | Mouse | t1/2 = 10.4 days | [8] |

| Dipeptide (Val-Cit) | cAC10-MMAE | Mouse | 144 hours (6.0 days) | [5][8] |

| Dipeptide (Val-Cit) | cAC10-MMAE | Cynomolgus Monkey | 230 hours (9.6 days) | [5][8] |

| Triglycyl (CX) | CX-DM1 ADC | Mouse | 9.9 days | [6] |

| β-Glucuronide | β-glucuronide MMAF | Rat | 81 days (extrapolated) | [7] |

Experimental Protocols for Assessing Linker Stability

The evaluation of ADC linker stability is a cornerstone of preclinical development. The following are detailed methodologies for two key experiments: ELISA for quantifying intact ADC and LC-MS/MS for measuring released payload.

Experimental Workflow for Linker Stability Assessment

Caption: General experimental workflow for assessing ADC linker stability.

Detailed Methodology 1: ELISA-Based Quantification of Intact ADC

This method quantifies the amount of ADC that remains fully conjugated with its payload over time in a biological matrix.[8]

Objective: To measure the concentration of intact ADC in plasma samples.

Materials:

-

96-well microtiter plates

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Antigen specific to the ADC's monoclonal antibody

-

Enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload (e.g., anti-payload HRP-conjugated antibody)

-

Chromogenic or fluorogenic substrate (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with the specific antigen (e.g., 2 µg/mL in coating buffer) and incubate overnight at 4°C.[10]

-

Washing: Wash the plate three times with wash buffer to remove unbound antigen.[10]

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[11]

-

Sample Incubation: Add diluted plasma samples containing the ADC to the wells and incubate for 1-2 hours at room temperature. The intact ADC will bind to the coated antigen.

-

Washing: Wash the plate four times with wash buffer.[10]

-

Detection Antibody Incubation: Add the enzyme-conjugated anti-payload secondary antibody to each well and incubate for 1 hour at room temperature. This antibody will only bind to ADCs that have retained their payload.[8]

-

Washing: Wash the plate four times with wash buffer.[10]

-

Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color development.[10]

-

Stopping Reaction: Add the stop solution to each well to terminate the enzymatic reaction.[10]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the concentration of intact ADC in the sample.[11]

Detailed Methodology 2: LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[8]

Objective: To measure the concentration of free (unconjugated) payload in plasma samples.

Materials:

-

Plasma samples containing the ADC

-

Protein precipitation solvent (e.g., acetonitrile)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Analytical column suitable for small molecule analysis

-

Mobile phases (e.g., water and acetonitrile (B52724) with formic acid)

-

Internal standard (a stable isotope-labeled version of the payload, if available)

Protocol:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma, add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile) to precipitate plasma proteins, including the intact ADC.[8]

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant, which contains the small molecule free payload.[8]

-

-

LC-MS/MS Analysis:

-

Inject a defined volume of the supernatant onto the LC-MS/MS system.

-

Separate the free payload from other plasma components using a suitable chromatographic gradient.

-

Detect and quantify the payload using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the payload are monitored for high selectivity and sensitivity.

-

-

Data Analysis:

-

Generate a standard curve by spiking known concentrations of the payload into control plasma and processing it in the same manner as the study samples.

-

Quantify the concentration of free payload in the experimental samples by interpolating their peak areas against the standard curve.[2]

-

Conclusion

The linker is a linchpin in the design and performance of antibody-drug conjugates. The choice between a cleavable and non-cleavable linker, and the specific chemistry within each class, has profound implications for the ADC's stability, mechanism of action, and ultimately its therapeutic index. A deep understanding of the various linker technologies, their cleavage mechanisms, and the experimental methods to evaluate their stability is paramount for researchers, scientists, and drug development professionals working to advance this promising class of cancer therapeutics. As our understanding of tumor biology and protein engineering continues to grow, we can anticipate the development of even more sophisticated and effective linker strategies, further enhancing the precision and power of antibody-drug conjugates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. bioanalysisforum.jp [bioanalysisforum.jp]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Azido-PEG4-formylhydrazine-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications and a contextual overview of Azido-PEG4-formylhydrazine-Boc, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 377.39 g/mol | [1][2][3] |

| Chemical Formula | C₁₄H₂₇N₅O₇ | [1][2][3] |

| SMILES | O=C(OC(C)(C)C)NNC(OCCOCCOCCOCCN=[N+]=[N-])=O | [2] |

Functional Context and Applications

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[1][2][3] Its structure is designed for utility in bioconjugation, specifically in the synthesis of PROTAC molecules.[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1]

The key functional groups of this compound are:

-

An Azido (B1232118) Group (N₃): This group is a versatile handle for "click chemistry."[1][4] It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules and in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN.[1][4][5]

-

A Boc-protected Formylhydrazine Group: The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions to reveal a reactive hydrazine (B178648). This hydrazine can then be conjugated to molecules containing carbonyl groups (aldehydes or ketones).

-

A PEG4 Spacer: The tetraethylene glycol (PEG4) linker is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6]

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound. This process involves the sequential or convergent conjugation of the linker to a ligand for the target protein and a ligand for an E3 ubiquitin ligase.

Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the nature of the target protein and E3 ligase ligands, a general methodology for the conjugation steps is outlined below.

1. Click Chemistry for E3 Ligase Ligand Conjugation (Example: CuAAC)

-

Objective: To conjugate the azido group of the linker with an alkyne-functionalized E3 ligase ligand.

-

General Protocol:

-

Dissolve the alkyne-containing E3 ligase ligand and a molar equivalent of this compound in a suitable solvent (e.g., a mixture of tert-butanol (B103910) and water).

-

Add a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.

-

Add a copper-stabilizing ligand, such as TBTA or BTTAA.

-

Stir the reaction at room temperature until completion, monitoring by an appropriate analytical method (e.g., LC-MS or TLC).

-

Upon completion, purify the resulting conjugate using column chromatography or HPLC.

-

2. Boc Deprotection

-

Objective: To remove the Boc protecting group to expose the reactive hydrazine.

-

General Protocol:

-

Dissolve the Boc-protected intermediate in a suitable organic solvent (e.g., dichloromethane (B109758) or dioxane).

-

Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature, monitoring for the removal of the Boc group.

-

Evaporate the solvent and excess acid under reduced pressure to yield the deprotected intermediate, which is often used immediately in the next step.

-

3. Hydrazone Formation with Target Protein Ligand

-

Objective: To conjugate the deprotected hydrazine with a carbonyl-containing target protein ligand.

-

General Protocol:

-

Dissolve the deprotected linker-E3 ligand conjugate in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Add the carbonyl-containing target protein ligand, often with a catalytic amount of acid (e.g., acetic acid).

-

Stir the reaction, monitoring for the formation of the hydrazone linkage.

-

Purify the final PROTAC molecule using preparative HPLC.

-

Note: These are generalized protocols and may require significant optimization for specific reactants, including adjustments to solvents, temperature, reaction times, and purification methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Azido-PEG4-formylhydrazine-Boc_TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Heterobifunctional Crosslinkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in the field of bioconjugation, enabling the covalent linkage of two different biomolecules with high specificity and control.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[3][4] This inherent asymmetry allows for sequential, controlled conjugation reactions, minimizing the formation of undesirable homodimers or polymers.[5][6] This precise control is paramount in applications such as the construction of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the study of protein-protein interactions.[2][7][8]

The structure of a heterobifunctional crosslinker can be conceptually divided into three parts: two different reactive end groups and a spacer arm that connects them. The nature of the reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls, carboxyls, or carbonyls), while the spacer arm influences properties such as the distance between the conjugated molecules, solubility, and cleavability.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are primarily classified based on the functional groups they target. The judicious selection of a crosslinker with appropriate reactive ends is crucial for a successful bioconjugation strategy.

Amine-to-Sulfhydryl Crosslinkers

This is one of the most widely used classes of heterobifunctional crosslinkers.[2] Typically, one end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (found on lysine (B10760008) residues and the N-terminus of proteins), while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups (found on cysteine residues).[2][8] This combination allows for the highly efficient and specific conjugation of two proteins or a protein and another molecule bearing the appropriate functional groups.

Amine-to-Carboxyl Crosslinkers

These crosslinkers facilitate the conjugation of molecules bearing primary amines to those with carboxyl groups. A common strategy involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond.[9][10] EDC is considered a "zero-length" crosslinker because no part of the crosslinker itself is incorporated into the final conjugate.[9]

Photoreactive Crosslinkers

Photoreactive crosslinkers possess a group that becomes chemically reactive upon exposure to UV light.[1][4] This group, often an aryl azide (B81097) or a diazirine, can non-specifically insert into C-H and N-H bonds of a nearby molecule.[1][11] The other end of the crosslinker typically has a specific reactive group, such as an NHS ester or a maleimide, allowing for a two-step conjugation. First, the specific reaction is carried out, and then the conjugate is introduced into a system where the photoreactive group is activated by UV light to capture interacting molecules.[1][2] This is particularly useful for identifying unknown binding partners in protein-protein interaction studies.[1][12]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is dictated by several factors, including the desired spacer arm length, solubility, and whether a cleavable linker is required. The following table summarizes the properties of some commonly used heterobifunctional crosslinkers.

| Crosslinker | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Water Soluble | Cleavable |

| SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No |

| Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | Yes | No |

| MBS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 7.3 | No | No |

| Sulfo-MBS | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 7.3 | Yes | No |

| GMBS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 6.8 | No | No |

| Sulfo-GMBS | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 6.8 | Yes | No |

| EMCS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | No | No |

| Sulfo-EMCS | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 9.4 | Yes | No |

| SPDP | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 6.8 | No | Yes (DTT) |

| Sulfo-LC-SPDP | Sulfo-NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 9.6 | Yes | Yes (DTT) |

| SDA | NHS-ester (Amine) | Diazirine (Photoreactive) | 3.9 | No | No |

| Sulfo-SDA | Sulfo-NHS-ester (Amine) | Diazirine (Photoreactive) | 3.9 | Yes | No |

| EDC | Carbodiimide (Carboxyl) | (Amine) | 0 | Yes | No |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using an NHS-Ester Maleimide Crosslinker (e.g., SMCC)

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing sulfhydryl groups (Protein-SH).

Materials:

-

Protein-NH2 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Protein-SH (in a buffer such as PBS, pH 6.5-7.0)

-

NHS-Ester Maleimide Crosslinker (e.g., SMCC)

-

Anhydrous DMSO or DMF

-

Desalting columns

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)

Procedure:

-

Modification of Protein-NH2: a. Prepare a 10-20 mM stock solution of the crosslinker in anhydrous DMSO or DMF immediately before use. b. Add a 10- to 50-fold molar excess of the crosslinker stock solution to the Protein-NH2 solution.[5] c. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[5]

-